molecular formula C13H10BrN3O3 B5870914 N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide

N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide

Cat. No.: B5870914
M. Wt: 336.14 g/mol
InChI Key: CFLCJNMKWNXHCC-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, along with a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine and 3-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere of nitrogen or argon.

    Catalysts and Reagents: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction.

    Procedure: The 5-bromo-2-methylpyridin-3-amine is dissolved in the solvent, and the 3-nitrobenzoyl chloride is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors equipped with temperature and pressure control systems.

    Automated Systems: Automated systems for the addition of reagents and solvents to ensure precise control over reaction conditions.

    Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of N-(5-bromo-6-methylpyridin-2-yl)-3-aminobenzamide.

    Oxidation: Formation of N-(5-bromo-6-methylpyridin-2-yl)-3-carboxybenzamide.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that are involved in various biological pathways.

    Pathways Involved: The compound may inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide can be compared with other similar compounds:

    N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

    N-(5-bromo-6-methylpyridin-2-yl)-2-methylbutanamide: Contains a butanamide moiety instead of a nitrobenzamide moiety.

    N-(5-bromo-6-methylpyridin-2-yl)-2-(1H-tetrazol-1-yl)acetamide: Features a tetrazole ring instead of a nitrobenzamide moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3/c1-8-11(14)5-6-12(15-8)16-13(18)9-3-2-4-10(7-9)17(19)20/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLCJNMKWNXHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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